[2-[[methyl(octyl)amino]methyl]pyridin-3-yl] N,N-dimethylcarbamate;oxalic acid
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Overview
Description
Carbamic acid, dimethyl-, 2-((methyloctylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) is a complex organic compound with a unique structure that combines elements of carbamic acid, pyridine, and ethanedioate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, dimethyl-, 2-((methyloctylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) typically involves multiple steps. The process begins with the preparation of the pyridinyl ester, followed by the introduction of the methyloctylamino group. The final step involves the formation of the ethanedioate salt. Common reagents used in these reactions include dimethylcarbamoyl chloride, methyloctylamine, and pyridine derivatives. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions and can produce the compound in high yields. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, dimethyl-, 2-((methyloctylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
Carbamic acid, dimethyl-, 2-((methyloctylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) has several scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of carbamic acid, dimethyl-, 2-((methyloctylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, N- [2- [ (2-methyl-1-oxo-2-propen-1-yl)amino]ethyl]-, 1,1-dimethylethyl ester
- Carbamic acid, N- [2- [ [ (acetyloxy)methyl]amino]-2-oxoethyl]-, 1,1-dimethylethyl ester
Uniqueness
Carbamic acid, dimethyl-, 2-((methyloctylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) is unique due to its specific combination of functional groups and its potential applications. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
169128-41-0 |
---|---|
Molecular Formula |
C20H33N3O6 |
Molecular Weight |
411.5 g/mol |
IUPAC Name |
[2-[[methyl(octyl)amino]methyl]pyridin-3-yl] N,N-dimethylcarbamate;oxalic acid |
InChI |
InChI=1S/C18H31N3O2.C2H2O4/c1-5-6-7-8-9-10-14-21(4)15-16-17(12-11-13-19-16)23-18(22)20(2)3;3-1(4)2(5)6/h11-13H,5-10,14-15H2,1-4H3;(H,3,4)(H,5,6) |
InChI Key |
SFNLJGDKTAZMEE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCN(C)CC1=C(C=CC=N1)OC(=O)N(C)C.C(=O)(C(=O)O)O |
Canonical SMILES |
CCCCCCCCN(C)CC1=C(C=CC=N1)OC(=O)N(C)C.C(=O)(C(=O)O)O |
Key on ui other cas no. |
169128-41-0 |
Synonyms |
2-((Methyloctylamino)methyl)-3-pyridinyl dimethylcarbamate ethanedioat e (1:1) |
Origin of Product |
United States |
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